molecular formula C12H15N3S B3012309 4-(butylamino)quinazoline-2(1H)-thione CAS No. 147408-61-5

4-(butylamino)quinazoline-2(1H)-thione

Cat. No. B3012309
CAS RN: 147408-61-5
M. Wt: 233.33
InChI Key: FUXBJYOLVRMPLX-UHFFFAOYSA-N
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Description

4-(Butylamino)quinazoline-2(1H)-thione is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential use in pharmaceutical applications. The compound is structurally related to quinazolinones, which are heterocyclic compounds containing a quinazoline moiety, a bicyclic system composed of two fused aromatic rings, benzene and pyrimidine.

Synthesis Analysis

The synthesis of related quinazolinone derivatives has been explored in various studies. For instance, the alkylation of quinazoline-4(3H)-thione with different alkylating agents can lead to the formation of novel quinazoline derivatives. In one study, the alkylation with 4-bromobut-1-ene resulted in previously unknown 4-(but-3-en-1-ylsulfanyl)quinazolines, which upon further reaction with halogens like iodine and bromine, yielded 3,4-dihydro-2H-[1,3]thiazino[3,2-c]quinazolin-5-ium salts . These synthetic pathways are crucial for the development of new compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is typically confirmed using various analytical techniques such as GC/MS, 1H NMR, and X-ray analysis. These methods provide detailed information about the molecular framework, including the position of substituents and the overall three-dimensional arrangement of atoms within the molecule . The structural elucidation is essential for understanding the relationship between the structure of these compounds and their biological activities.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical transformations. For example, the introduction of different functional groups, such as furoyl or allyl groups, can be achieved through reactions like N-furoylation and N-allylation . These transformations can lead to the formation of new C-8 substituted quinolines with potential biological activity. Additionally, intramolecular cyclization reactions can yield tetrahydroquinoline derivatives, further diversifying the chemical space of quinazolinone compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The characterization of these properties is typically performed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry. These analytical methods provide insights into the functional groups present and the overall stability of the compounds . Understanding these properties is crucial for the development of quinazolinone derivatives as pharmaceutical agents.

Scientific Research Applications

Potential as Inhibitors

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER-2 Tyrosine Kinases : Compounds like 4-(butylamino)quinazoline-2(1H)-thione have been studied for their potential as irreversible inhibitors of EGFR and HER-2 tyrosine kinases. These inhibitors show enhanced antitumor activity and are prepared by acylation of related quinazoline derivatives. They interact covalently with the target enzymes and have shown promising results in animal models like human epidermoid carcinoma xenograft in nude mice (Tsou et al., 2001).

  • Reversible Inhibitors of Gastric (H+/K+)-ATPase : Certain quinazoline derivatives demonstrate significant inhibition of the gastric (H+/K+)-ATPase, differing from other similar compounds in their binding orientation to the enzyme. This suggests their potential in developing treatments for conditions like gastric acid secretion disorders (Ife et al., 1995).

Biological Activity

  • Antimicrobial, Analgesic, and Anti-Inflammatory Properties : Novel quinazoline derivatives, including those similar to 4-(butylamino)quinazoline-2(1H)-thione, have been synthesized and tested for their antimicrobial, analgesic, and anti-inflammatory properties. Certain derivatives have shown promising results in these areas, indicating their potential as bases for developing new therapeutic agents (Dash et al., 2017).

  • Antitumor and Antimalarial Effects : Some quinazoline derivatives have been synthesized and evaluated for their antitumor and antimalarial effects. Changes in the molecular structure, such as replacing amino groups, have shown to significantly influence these properties (Werbel & Degnan, 1987).

  • CNS Depressant and Anticonvulsant Activities : Quinazoline-4-one/4-thione derivatives have been studied for their central nervous system (CNS) depressant and anticonvulsant activities. These compounds have shown potential in treating conditions related to CNS disturbances (Dash et al., 2016).

Mechanism of Action

Quinazoline-2,4-diones have been found to exhibit inhibitory activity against α-amylase and α-glucosidase enzymes . They also display different types of intermolecular interactions in the pocket site of these enzymes .

Future Directions

Quinazoline-2,4-diones have shown potential in various areas of research, including antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities . Future research could explore these areas further.

properties

IUPAC Name

4-(butylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12(16)15-11/h4-7H,2-3,8H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXBJYOLVRMPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butylamino)quinazoline-2(1H)-thione

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